
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a chemical compound with a unique structure that includes a triazolidine ring and an aminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves the reaction of 1,2,4-triazolidine-3,5-dione with 2-aminoethyl chloride hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while reduction can produce amine derivatives.
科学的研究の応用
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the triazolidine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: This compound is also an aminoethyl derivative but has a different core structure.
2-Aminoethyl methacrylate hydrochloride: Another aminoethyl compound with distinct chemical properties.
Uniqueness
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is unique due to its triazolidine ring, which imparts specific chemical reactivity and biological activity. This makes it distinct from other aminoethyl derivatives and valuable for specialized applications in research and industry.
特性
分子式 |
C4H9ClN4O2 |
|---|---|
分子量 |
180.59 g/mol |
IUPAC名 |
4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-1-2-8-3(9)6-7-4(8)10;/h1-2,5H2,(H,6,9)(H,7,10);1H |
InChIキー |
DZNMMFJWIMBGGM-UHFFFAOYSA-N |
正規SMILES |
C(CN1C(=O)NNC1=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


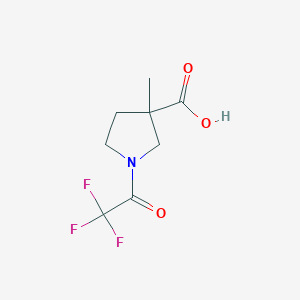
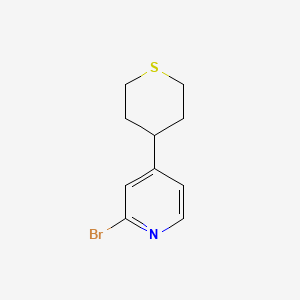
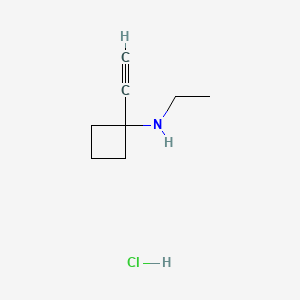
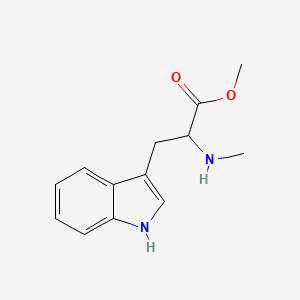


![tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate](/img/structure/B13500166.png)



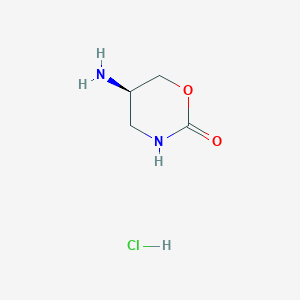
![Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13500185.png)
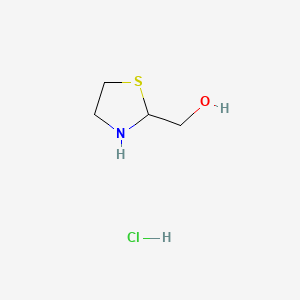
![2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13500203.png)
